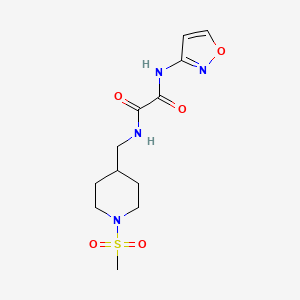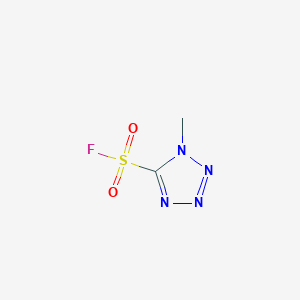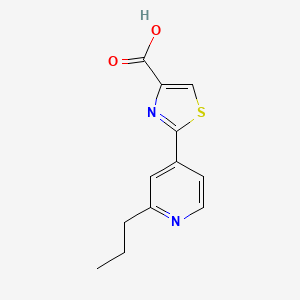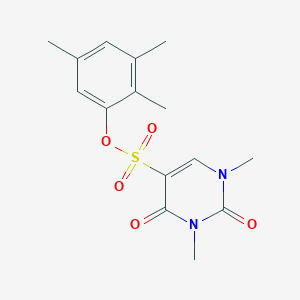
3,7-Dibromo-2,6-dihydroxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-2,6-dihydroxynaphthalene is a chemical compound with the CAS Number: 1227743-83-0 . It has a molecular weight of 317.96 . The compound is solid in physical form and is typically stored in a refrigerator . Its IUPAC name is 3,7-dibromonaphthalene-2,6-diol .
Synthesis Analysis
The synthesis of similar compounds like 3,6-Dibromo-2,7-dihydroxynaphthalene involves bromination . Bromine dissolved in acetic acid is added dropwise over a period to a stirred solution of 2,7-dihydroxynaphthalene dissolved in acetic acid . The mixture is then diluted with water and brought to reflux .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6Br2O2/c11-7-1-5-3-10 (14)8 (12)2-6 (5)4-9 (7)13/h1-4,13-14H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 317.96 . The compound is typically stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Derivatives
3,7-Dibromo-2,6-dihydroxynaphthalene has been studied for its role in chemical synthesis. Cooke, Johnson, and Owen (1960) identified it as a product in the bromination of 2,7-dihydroxynaphthalene, which upon further reactions, can be transformed into various derivatives like 2,7-dimethoxynaphthalene-3,6-dicarboxylic acid (Cooke, Johnson, & Owen, 1960).
Polymer Chemistry and Materials Science
In the field of polymer chemistry, this compound's derivatives have shown potential. Hosu et al. (2016) demonstrated the electropolymerization of 2,6-dihydroxynaphthalene on a carbon electrode, a process relevant for creating sensors for peroxynitrite detection (Hosu et al., 2016).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been utilized. Zong-yan (2005) explored the color reaction of Pd(II) with a derivative for trace determination of Pd(II), indicating its utility in photometric analysis (Zong-yan, 2005).
Environmental and Biological Studies
The derivatives of this compound have also been explored in environmental and biological contexts. For instance, Jones (1943) investigated the effect of 2,7-dihydroxynaphthalene on tumor incidence and growth in mice, providing insight into its biological activity (Jones, 1943).
Safety and Hazards
properties
IUPAC Name |
3,7-dibromonaphthalene-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVYIDRZOOMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)



![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)




![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2719722.png)

![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)